Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an indole moiety fused with a naphthoquinone system, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with primary and secondary aliphatic amines . The reaction conditions often include refluxing in solvents like ethyl cellosolve and the use of catalysts such as sodium amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions sensitive to nucleophilic attack.
Oxidation and Reduction: The indole and naphthoquinone moieties can participate in redox reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, and conditions involving refluxing in solvents such as dioxane.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with butylamine can yield 1-butylamino-2-methylnaphtho[1,2,3-cd]indol-6(2H)-one .
Scientific Research Applications
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The naphthoquinone system can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphtho[1,2,3-cd]indol-6(2H)-ones: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules have similar biological activities and synthetic routes.
Uniqueness
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its fused indole-naphthoquinone structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-(8-oxo-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-15-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H21N3O3/c1-2-28-22(27)25-12-10-24(11-13-25)21-19-14-6-3-4-7-15(14)20(26)16-8-5-9-17(23-21)18(16)19/h3-9,23H,2,10-13H2,1H3 |
InChI Key |
NHJDGPGCNZPLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N2 |
Origin of Product |
United States |
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